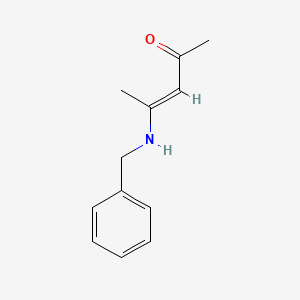

4-Benzylaminopent-3-EN-2-one

Description

Significance of β-Enaminone Chemistry in Contemporary Organic Synthesis

β-Enaminones, also known as β-amino-α,β-unsaturated ketones, represent a critical class of compounds in modern organic synthesis. researchgate.netresearchgate.net Their significance stems from their unique structural framework, which features a conjugated system incorporating both a nucleophilic amino group and an electrophilic carbonyl group. researchgate.netacgpubs.org This dual reactivity makes them exceptionally versatile building blocks, or synthons, for constructing a wide array of complex molecular architectures. researchgate.netacgpubs.org

The primary application of β-enaminones lies in the synthesis of heterocyclic compounds. researchgate.netrsc.org They serve as foundational precursors for numerous biologically active heterocycles, including but not limited to pyrazoles, pyridines, quinolines, and isoxazoles. researchgate.netacgpubs.orgasianpubs.org These heterocyclic systems are core components of many natural products and pharmaceutical drugs, exhibiting a broad spectrum of therapeutic activities such as anticancer, anti-inflammatory, antimicrobial, and anticonvulsant properties. researchgate.netresearchgate.netacgpubs.org The ability of β-enaminones to participate in annulation reactions, where a new ring is formed, makes them indispensable in medicinal chemistry and drug development. researchgate.netrsc.org

Furthermore, the field has seen continuous innovation in the synthesis of β-enaminones themselves. Traditional methods often required harsh conditions, such as high temperatures and the use of proton acid catalysts, which could lead to environmental concerns and complicated purification processes. asianpubs.org Modern synthetic strategies focus on more environmentally friendly and efficient approaches, including the use of solid acid catalysts, microwave irradiation, and even solvent-free conditions, often resulting in higher yields and simpler workups. asianpubs.orgajrconline.org The development of catalysts like gold (III), bismuth (III) trifluoroacetate, and scandium (III) triflate has significantly improved the efficiency and selectivity of enamination reactions. acgpubs.org

Overview of 4-Benzylaminopent-3-en-2-one as a Key Synthetic Intermediate

Within the versatile class of β-enaminones, this compound stands out as a particularly useful synthetic intermediate. This compound is synthesized through the condensation reaction of acetylacetone (B45752) (pentane-2,4-dione) with benzylamine (B48309). Various catalytic systems can facilitate this transformation, including hydroxyapatite (B223615), nickel diacetate, and iron(III) oxide nanoparticles under solvent-free conditions, showcasing the adaptability of its synthesis. ajrconline.org

The structural features of this compound, specifically the presence of the benzylamino group, make it a valuable precursor for creating more complex molecules, particularly heterocyclic frameworks and ligand systems. The benzyl (B1604629) group can influence the steric and electronic properties of the molecule, stabilizing intermediates in cyclization reactions, which is advantageous for forming aromatic heterocycles. Its utility has been demonstrated in reactions like the Nenitzescu indole (B1671886) synthesis, where it reacts with benzoquinone derivatives to form substituted 5-hydroxyindoles, a motif present in many pharmacologically active molecules. researchgate.net

The reactivity of its enaminone core allows it to participate in various chemical transformations. It can undergo condensation, oxidation, reduction, and substitution reactions to yield a range of derivatives. This versatility establishes this compound as a key building block in the development of new pharmaceutical compounds and fine chemicals. lookchem.com

Chemical Data and Synthesis

The following tables provide key chemical identifiers for this compound and summarize notable research findings regarding its synthesis.

Table 1: Chemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| CAS Number | 21396-42-9 | lookchem.comguidechem.com |

| Molecular Formula | C₁₂H₁₅NO | lookchem.comguidechem.com |

| Molecular Weight | 189.25 g/mol | lookchem.com |

| Boiling Point | 335 °C | lookchem.com |

| Flash Point | 135 °C | lookchem.com |

| Density | 1.008 g/cm³ | lookchem.com |

| Refractive Index | 1.528 | lookchem.com |

| Appearance | Yellow to brown liquid or orange crystals | lookchem.comijcce.ac.ir |

Table 2: Selected Research Findings on the Synthesis of this compound

| Catalyst / Conditions | Key Findings | Yield | Reference |

|---|---|---|---|

| Hydroxyapatite (Ca₅(PO₄)₃OH) | Room temperature reaction proceeds rapidly (10 minutes). | Not specified | |

| Nickel Diacetate | Reaction occurs at 60°C for approximately 5 minutes. | Not specified | |

| Fe₃O₄ Nanoparticles | Solvent-free conditions, providing an eco-friendly route. | Not specified | ajrconline.org |

| [(PPh₃)AuCl]/AgOTf | Solvent-free, room temperature conditions with low catalyst loading. | Good to Excellent | researchgate.net |

| No Catalyst | Reaction between acetylacetone and benzylamine. | 85% | ijcce.ac.ir |

Compound Reference Table

Structure

3D Structure

Properties

Molecular Formula |

C12H15NO |

|---|---|

Molecular Weight |

189.25 g/mol |

IUPAC Name |

(E)-4-(benzylamino)pent-3-en-2-one |

InChI |

InChI=1S/C12H15NO/c1-10(8-11(2)14)13-9-12-6-4-3-5-7-12/h3-8,13H,9H2,1-2H3/b10-8+ |

InChI Key |

SQEZUXJOCKMERB-CSKARUKUSA-N |

Isomeric SMILES |

C/C(=C\C(=O)C)/NCC1=CC=CC=C1 |

Canonical SMILES |

CC(=CC(=O)C)NCC1=CC=CC=C1 |

Origin of Product |

United States |

Synthetic Methodologies and Reaction Optimization for 4 Benzylaminopent 3 En 2 One

Condensation Reactions of Acetylacetone (B45752) with Benzylamine (B48309)

The fundamental reaction for producing 4-benzylaminopent-3-en-2-one involves the condensation of the β-dicarbonyl compound, acetylacetone, with benzylamine. This reaction leads to the formation of a stable enaminone structure.

Catalyst-Free Approaches

The synthesis of this compound can be achieved without the use of a catalyst, often under solvent-free conditions. These methods are advantageous due to their simplicity and reduced environmental impact. For instance, a one-pot, solvent-free, and catalyst-free synthesis has been reported for the preparation of substituted 4-(benzylamino)pent-3-en-2-ones. cnjournals.com Another approach involves a microwave-promoted, four-component reaction in an aqueous medium, which can produce functionalized dihydropyridines with high efficiency and selectivity without a catalyst. nih.gov

Catalyzed Condensation Reactions

To enhance reaction rates and yields, various catalysts have been employed for the synthesis of this compound. These catalysts are broadly categorized into transition metal complexes, solid acids, and Lewis acids.

Transition metal catalysts have proven effective in promoting the condensation of acetylacetone and benzylamine.

Nickel Diacetate: The use of nickel diacetate as a catalyst allows for the rapid synthesis of this compound. The reaction can be completed in approximately 5 minutes at a temperature of 60°C.

Palladium Complexes: While specific examples for this exact reaction are less common, palladium complexes are widely used in C-N bond formation reactions, which is the key step in this synthesis. rsc.org

A variety of other transition metals, including copper, iron, and manganese, have been utilized in the synthesis of related nitrogen-containing heterocyclic compounds, highlighting the broad applicability of this class of catalysts. nih.govbeilstein-journals.orgfrontiersin.org

Solid acid catalysts offer several advantages, including ease of separation, reusability, and often milder reaction conditions.

Amberlyst-15: This ion-exchange resin is an efficient and recyclable heterogeneous solid acid catalyst for the synthesis of β-enaminones. benthamopen.com It facilitates the reaction between β-dicarbonyl compounds and various amines at ambient temperature, offering excellent yields. benthamopen.com

Hydroxyapatite (B223615): Natural hydroxyapatite has been used as a green catalyst for the synthesis of polysubstituted pyrroles, which involves the formation of enaminone intermediates. lookchem.com The reaction of acetylacetone and benzylamine in the presence of hydroxyapatite proceeds rapidly at room temperature.

Fe₃O₄ Nanoparticles: Magnetically recoverable Fe₃O₄ nanoparticles have been employed as catalysts in the synthesis of various heterocyclic compounds, demonstrating their potential as efficient and reusable solid supports for catalytic processes. frontiersin.org Boron oxide adsorbed on alumina (B75360) (B₂O₃/Al₂O₃) has also been identified as a highly efficient heterogeneous catalyst for the synthesis of β-enamino ketones and esters under solvent-free conditions. researchgate.net

Lewis acids are effective in activating the carbonyl group of acetylacetone, thereby facilitating the nucleophilic attack by benzylamine.

Erbium(III) Triflate: This Lewis acid has been shown to be a valuable catalyst for the synthesis of various organic compounds, indicating its potential applicability in the formation of this compound. thieme-connect.com

Bi(TFA)₃ (Bismuth(III) trifluoroacetate): Bismuth-based Lewis acids are known to catalyze various organic transformations, including condensation reactions. nih.gov

Other Lewis acids such as zinc, iron, and magnesium salts have also been investigated for similar syntheses. lookchem.com The choice of Lewis acid can significantly influence the reaction's efficiency and selectivity. rsc.orgnih.gov

Reaction Conditions and Solvent Effects

The conditions under which the condensation reaction is performed, including temperature and the choice of solvent, have a profound impact on the synthesis of this compound.

Ambient Temperature: Many of the catalyzed, particularly those using solid acids like Amberlyst-15 and hydroxyapatite, can be effectively carried out at room temperature. benthamopen.com This reduces the energy consumption and environmental footprint of the process.

Solvent-Free Conditions: The use of solvent-free, or "neat," conditions is a key principle of green chemistry. lookchem.com Several methods for the synthesis of this compound, including both catalyzed and catalyst-free approaches, have been developed to proceed without a solvent, which simplifies purification and reduces waste. cnjournals.comresearchgate.net

Solvent Choice: When a solvent is necessary, its polarity can influence the reaction rate. rsc.org While nonpolar solvents can be used, polar aprotic solvents like dichloromethane (B109758) (DCM) are also commonly employed. benthamopen.comdavidpublisher.com The effect of the solvent on the chemical shifts of the product can be observed using techniques like 1H-NMR. researchcommons.org

Table 1: Comparison of Catalytic Methods for the Synthesis of this compound

| Catalyst | Reaction Conditions | Yield | Reference |

| Nickel Diacetate | 60°C, 5 minutes | High | |

| Amberlyst-15 | Ambient Temperature | Excellent | benthamopen.com |

| Hydroxyapatite | Room Temperature, 10 minutes | Good | lookchem.com |

| B₂O₃/Al₂O₃ | Solvent-free | High | researchgate.net |

| Catalyst-Free | Solvent-free | - | cnjournals.com |

Alternative Synthetic Routes to the this compound Scaffold

The primary and most direct synthesis of this compound involves the condensation reaction between acetylacetone (pentane-2,4-dione) and benzylamine. This reaction is a classic example of β-enaminone formation. However, variations in catalysts and reaction conditions provide alternative pathways to this scaffold, optimizing for yield, reaction time, and procedural simplicity.

The core reaction involves the nucleophilic attack of the amine on one of the carbonyl groups of the β-dicarbonyl compound, followed by the elimination of a water molecule to form the conjugated enaminone system. While the fundamental precursors remain the same, the choice of catalyst is critical in dictating the reaction's efficiency. A range of catalysts have been explored, from simple solid acids to metal complexes, each offering distinct advantages. For instance, solid acid catalysts like Amberlyst-15 allow the reaction to proceed effectively at ambient temperatures. In contrast, methods employing gold(I) or silver(I) catalysts can also facilitate the synthesis under solvent-free conditions.

Another synthetic strategy for the broader β-enaminone scaffold involves a two-step process. This begins with the reaction of a β-diketone, such as dimedone, with dimethylformamide dimethyl acetal (B89532) (DMF-DMA) to produce a substituted enamine. imist.ma This intermediate can then react with an amine to yield the final enaminone product. This route offers a way to construct more complex enaminones and could be adapted for the synthesis of this compound.

The following table summarizes various catalytic methods for the direct condensation of acetylacetone and benzylamine.

Table 1: Comparison of Catalytic Methods for this compound Synthesis

| Catalyst | Temperature | Reaction Time | Yield | Reference |

|---|---|---|---|---|

| Nickel Diacetate | 60°C | ~5 minutes | High | |

| Amberlyst-15 | Ambient | Not specified | High | |

| Hydroxyapatite (Ca₅(PO₄)₃OH) | Room Temperature | 10 minutes | High | |

| Gold(I)/Silver(I) | Not specified | Not specified | Not specified | researchgate.net |

| PPA-SiO₂ | 70-80°C | Not specified | Good to Excellent | mdpi.com |

| Nano-CoFe₂O₄ | Not specified | Not specified | High | lookchem.com |

Green Chemistry Approaches in this compound Synthesis

In line with the principles of green chemistry, recent research has focused on developing more environmentally benign and efficient methods for synthesizing this compound and related β-enaminones. acs.org These approaches aim to reduce waste, eliminate the use of hazardous solvents, lower energy consumption, and utilize renewable or recyclable catalysts.

A significant advancement is the development of solvent-free reaction conditions. mdpi.com The direct condensation of β-dicarbonyl compounds with amines can be achieved by heating the neat reactants, sometimes in the presence of a solid catalyst like polyphosphoric acid on silica (B1680970) gel (PPA-SiO₂) or even without any catalyst at elevated temperatures (120°C). mdpi.comajgreenchem.comajgreenchem.com These methods offer numerous advantages, including simplified work-up procedures, reduced environmental impact, and often, higher yields and shorter reaction times. ajgreenchem.com

Energy-efficient techniques such as microwave irradiation and ultrasound assistance have also been successfully applied to enaminone synthesis. anton-paar.comnih.gov

Microwave-Assisted Synthesis: Microwave heating provides rapid and uniform heating of the reaction mixture, drastically reducing reaction times from hours to minutes. anton-paar.comasianpubs.org This method has been used to prepare N-aryl-β-enaminones in high yields under solvent-free conditions, showcasing its potential for significant energy savings and process intensification. asianpubs.orgmdpi.com The key advantage lies in the ability to superheat solvents in sealed vessels, accelerating reaction rates considerably. anton-paar.com

Ultrasound-Assisted Synthesis: Sonochemistry, the application of ultrasound to chemical reactions, promotes molecular cavitation, which enhances mass transfer and accelerates reaction rates. nih.govijsssr.com This technique has been employed for the synthesis of various heterocyclic compounds and can be applied to enaminone formation. ijsssr.com Ultrasound-assisted methods are noted for being economical, yielding good product quantities in shorter time frames compared to conventional heating methods. nih.gov

The use of green catalysts is another cornerstone of these approaches. This includes recyclable heterogeneous catalysts like nano-CoFe₂O₄ and PPA-SiO₂, which can be easily separated from the reaction mixture and reused. mdpi.comlookchem.com Furthermore, novel approaches have explored the use of natural, biodegradable catalysts. For example, citrus juice has been successfully used as a natural acid catalyst for the enamination of 1,3-dicarbonyls under solvent-free grinding conditions, presenting a cost-effective and environmentally friendly option. lookchem.com

Table 2: Green Synthetic Methods for β-Enaminone Synthesis

| Method | Catalyst | Conditions | Key Advantages | Reference(s) |

|---|---|---|---|---|

| Solvent-Free | PPA-SiO₂ | 70-80°C | Environmentally benign, cost-effective, easy work-up | mdpi.com |

| Solvent- & Catalyst-Free | None | 120°C | Operational simplicity, no catalyst cost, easy separation | ajgreenchem.comajgreenchem.com |

| Microwave Irradiation | None | Solvent-free, ~15 min | Rapid reaction, high yields, energy efficient | asianpubs.org |

| Ultrasound Assistance | Various | Room temperature | Reduced reaction time, good yields, economical | nih.govijsssr.com |

| Natural Catalyst | Citrus Juice | Solvent-free, grinding | Inexpensive, non-toxic, renewable catalyst | lookchem.com |

Comprehensive Spectroscopic and Crystallographic Elucidation of 4 Benzylaminopent 3 En 2 One

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for determining the precise structure of 4-benzylaminopent-3-en-2-one in solution. Through one- and two-dimensional experiments, a complete assignment of proton and carbon signals can be achieved, confirming the connectivity and stereochemistry of the molecule.

¹H NMR Spectral Analysis (Chemical Shifts, Coupling Constants, Spin Systems)

The ¹H NMR spectrum of this compound provides a wealth of information. The presence of the intramolecular hydrogen bond significantly deshields the N-H proton, shifting its resonance far downfield, typically observed as a broad singlet in the range of δ 10.5–12.5 ppm. The vinyl proton (=C-H) appears as a singlet around δ 5.1 ppm, indicating no adjacent protons to couple with.

The benzyl (B1604629) group gives rise to characteristic signals: a doublet for the methylene (B1212753) protons (-CH₂-) near δ 4.4 ppm, which shows coupling to the N-H proton, and a set of multiplets for the five aromatic protons of the phenyl ring between δ 7.2 and δ 7.4 ppm. The two methyl groups are diastereotopic and appear as distinct singlets. The methyl group attached to the carbonyl carbon (CH₃-C=O) resonates at approximately δ 2.1 ppm, while the methyl group attached to the enamine carbon (CH₃-C=N) is found slightly upfield at around δ 2.0 ppm.

The key spin systems identifiable are the benzyl group's A₂X system (CH₂-NH) and the complex system of the aromatic ring protons.

Table 1: Typical ¹H NMR Spectral Data for this compound

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| N-H | 10.5 - 12.5 | broad singlet | - |

| Phenyl (C₆H₅) | 7.20 - 7.40 | multiplet | - |

| Vinyl (=C-H) | ~5.10 | singlet | - |

| Methylene (CH₂) | ~4.40 | doublet | ~5-6 |

| Methyl (CH₃-C=O) | ~2.10 | singlet | - |

| Methyl (CH₃-C=N) | ~2.00 | singlet | - |

¹³C NMR Spectral Analysis (Chemical Shifts, Structural Correlations)

The ¹³C NMR spectrum complements the ¹H NMR data by providing information on the carbon skeleton. The most downfield signal corresponds to the carbonyl carbon (C=O) at approximately δ 195 ppm. The two sp²-hybridized carbons of the enaminone backbone appear at distinct chemical shifts; the carbon bonded to the nitrogen (C-N) is found around δ 160 ppm, while the vinyl carbon (C-H) resonates near δ 96 ppm.

The benzyl group carbons are observed in their expected regions: the methylene carbon (-CH₂) at about δ 45 ppm, and the aromatic carbons between δ 126 and δ 140 ppm. The two methyl group carbons are found upfield, with the carbonyl-attached methyl carbon (CH₃-C=O) at approximately δ 29 ppm and the enamine-attached methyl carbon (CH₃-C=N) at around δ 19 ppm.

Table 2: Typical ¹³C NMR Spectral Data for this compound

| Carbon Assignment | Chemical Shift (δ, ppm) |

| Carbonyl (C=O) | ~195 |

| Enamine (C-N) | ~160 |

| Phenyl (C₆H₅) | 126 - 140 |

| Vinyl (=C-H) | ~96 |

| Methylene (CH₂) | ~45 |

| Methyl (CH₃-C=O) | ~29 |

| Methyl (CH₃-C=N) | ~19 |

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) in Structural Assignment

Two-dimensional (2D) NMR experiments are indispensable for unambiguously assigning the ¹H and ¹³C signals and confirming the molecular structure.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, a key correlation would be observed between the N-H proton and the methylene (-CH₂) protons of the benzyl group. This confirms their connectivity. The aromatic protons of the phenyl ring would also show correlations corresponding to their ortho, meta, and para relationships.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum maps protons directly to the carbons they are attached to. libretexts.org This allows for the straightforward assignment of carbon signals based on the already assigned proton spectrum. For instance, the proton signal at δ 5.1 ppm would correlate to the carbon signal at δ 96 ppm, assigning them as the vinyl C-H group. Similarly, the methylene proton and carbon signals would be correlated, as would the signals for the aromatic C-H groups and the methyl groups.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two or three bonds, which is crucial for piecing together the molecular fragments. libretexts.org Key HMBC correlations would include:

The N-H proton showing a correlation to the enamine carbon (C-N) and the methylene carbon (-CH₂).

The vinyl proton (=C-H) correlating to both methyl carbons and the carbonyl carbon.

The protons of the methyl group next to the carbonyl (CH₃-C=O) showing a strong correlation to the carbonyl carbon and the vinyl carbon.

The methylene protons (-CH₂) correlating to the enamine carbon (C-N) and the ipso-carbon of the phenyl ring.

Vibrational Spectroscopy

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in the molecule.

Infrared (IR) Spectroscopic Signatures (C=O and N-H Stretching Vibrations)

The IR spectrum of this compound is dominated by features related to its enaminone structure. The most diagnostic absorptions are those of the N-H and C=O groups, which are involved in a strong intramolecular hydrogen bond.

N-H Stretching: A free secondary amine typically shows an N-H stretch between 3300 and 3500 cm⁻¹. However, due to the strong intramolecular hydrogen bonding in this compound, this vibration is shifted to a much lower frequency, appearing as a broad band in the range of 3180–3300 cm⁻¹. nih.gov

C=O Stretching: The carbonyl stretch of a typical α,β-unsaturated ketone is found around 1685 cm⁻¹. In this molecule, conjugation with the enamine system and participation in the hydrogen bond significantly lowers the C=O bond order and frequency. Consequently, a strong absorption band is observed at a lower wavenumber, typically around 1600-1650 cm⁻¹.

Raman Spectroscopy Applications

While less commonly reported for this specific compound, Raman spectroscopy offers complementary information to IR spectroscopy. wikipedia.org Raman scattering is particularly sensitive to non-polar bonds and symmetric vibrations. wikipedia.org

Potential applications for this compound include:

Identification of C=C and C=N bonds: The C=C and C=N stretching vibrations within the conjugated enaminone system would be expected to produce strong signals in the Raman spectrum, typically in the 1500-1650 cm⁻¹ region.

Aromatic Ring Vibrations: The symmetric "ring breathing" mode of the phenyl group, often weak in the IR spectrum, usually gives a strong and sharp band in the Raman spectrum around 1000 cm⁻¹, confirming the presence of the aromatic substituent.

Process Monitoring: Raman spectroscopy could be employed for in-situ monitoring of the synthesis of the compound, for example, by tracking the disappearance of the reactant carbonyl bands and the appearance of the characteristic enaminone bands. nih.gov

Mass Spectrometry

Mass spectrometry is an indispensable analytical technique for determining the molecular weight and structural features of a compound. For this compound, mass spectrometry provides definitive confirmation of its molecular formula and offers insights into its structural stability and fragmentation patterns under ionization.

High-Resolution Mass Spectrometry (HRMS) for Molecular Ion Verification

High-resolution mass spectrometry (HRMS) is critical for unequivocally verifying the elemental composition of a molecule by measuring its mass-to-charge ratio (m/z) with very high precision. The theoretical monoisotopic mass of this compound (C₁₂H₁₅NO) is calculated from the masses of its most abundant isotopes.

HRMS analysis of this compound is expected to show a molecular ion peak ([M]⁺ or [M+H]⁺) that corresponds closely to its calculated exact mass. This high degree of accuracy allows for the confident determination of the molecular formula, distinguishing it from other compounds with the same nominal mass. The exact mass for the protonated molecule [C₁₂H₁₅NO + H]⁺ would be compared against the observed value, with any deviation typically measured in parts per million (ppm), confirming the compound's identity.

Table 1: HRMS Data for this compound

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₂H₁₅NO |

| Calculated Monoisotopic Mass | 189.115364 Da nih.gov |

| Calculated Mass for [M+H]⁺ | 190.123189 Da |

| Observed Mass for [M+H]⁺ | Typically within ± 5 ppm of calculated value |

Fragmentation Pathway Analysis (EI-MS, ESI-MS)

Fragmentation analysis, using techniques such as Electron Ionization (EI) and Electrospray Ionization (ESI), provides structural information by breaking the molecule into characteristic fragment ions. While specific experimental fragmentation data for this compound is not widely published, a plausible pathway can be predicted based on the fragmentation rules for its constituent functional groups: the benzylamine (B48309) and the α,β-unsaturated ketone moieties.

In EI-MS, a hard ionization technique, the molecular ion is expected to undergo significant fragmentation. Key fragmentation pathways would likely include:

Alpha-cleavage: The C-C bonds adjacent to the carbonyl group and the nitrogen atom are susceptible to cleavage. Loss of a methyl radical (•CH₃) from the acetyl group is a probable event.

Benzylic Cleavage: The most characteristic fragmentation for N-benzyl compounds is the cleavage of the C-N bond to form the highly stable benzyl cation, which often rearranges to the even more stable tropylium ion (C₇H₇⁺) at m/z 91. nih.govcore.ac.uk This is typically the base peak in the spectrum of benzyl-containing compounds.

Loss of Ketene: A retro-Diels-Alder type reaction or other rearrangements could lead to the elimination of neutral molecules like ketene (CH₂=C=O).

ESI-MS is a softer ionization technique, typically generating the protonated molecular ion [M+H]⁺. When subjected to tandem mass spectrometry (MS/MS), collision-induced dissociation (CID) would induce fragmentation. The pathways are often similar to EI but initiated from an even-electron species. The protonated secondary amine would be a likely site to initiate charge-directed fragmentation, again favoring the formation of the tropylium ion. nih.govcore.ac.uk

Table 2: Predicted Mass Fragments of this compound

| m/z | Proposed Fragment Ion | Formula | Fragmentation Pathway |

|---|---|---|---|

| 189 | Molecular Ion [M]⁺ | [C₁₂H₁₅NO]⁺ | Parent Ion |

| 174 | [M - CH₃]⁺ | [C₁₁H₁₂NO]⁺ | α-cleavage, loss of methyl radical |

| 106 | [C₇H₈N]⁺ | [C₇H₈N]⁺ | Cleavage of the enone moiety |

| 91 | Tropylium Ion [C₇H₇]⁺ | [C₇H₇]⁺ | Cleavage of benzyl group (base peak) |

| 43 | Acetyl Cation [CH₃CO]⁺ | [C₂H₃O]⁺ | Cleavage at the carbonyl group |

X-ray Crystallography

X-ray crystallography is the definitive method for determining the three-dimensional atomic structure of a crystalline solid, providing precise information on bond lengths, bond angles, and conformation.

Crystal Growth Strategies for this compound

Obtaining a high-quality single crystal is the prerequisite for a successful X-ray diffraction experiment. For organic compounds like this compound, the most common and effective technique for crystal growth is slow evaporation of a saturated solution. umass.edumit.eduufl.eduresearchgate.net

The general strategy involves:

Solvent Selection: A suitable solvent or solvent system must be identified. The ideal solvent is one in which the compound is moderately soluble. umass.edu Alternatively, a binary solvent system can be used, consisting of a "good" solvent in which the compound is highly soluble and a "poor" solvent in which it is sparingly soluble. umass.edu

Preparation of a Saturated Solution: The compound is dissolved in the chosen solvent, with gentle heating if necessary, to achieve a clear, nearly saturated solution. It is crucial to filter the solution to remove any particulate impurities that could act as unwanted nucleation sites. ufl.edu

Slow Evaporation: The container (e.g., a vial or test tube) is loosely covered, often with parafilm pierced with a few small holes, to allow the solvent to evaporate slowly over several days or weeks. umass.edumit.edu This gradual increase in concentration allows for the ordered growth of large, well-defined crystals rather than rapid precipitation of a powder. The process should be carried out in a vibration-free environment. ufl.edu

For β-enaminones, common solvents used for crystallization include ethanol (B145695), methanol, acetonitrile, or mixtures such as chloroform/methanol or dichloromethane (B109758)/hexane. nih.gov

Tautomerism and Isomerism in 4 Benzylaminopent 3 En 2 One Systems

Enaminone-Imine Tautomerism Equilibrium of 4-Benzylaminopent-3-en-2-one

The principal tautomeric equilibrium in this compound involves the interconversion between the enaminone (also referred to as the aminoketone) form and the imine (or iminoketone) form. In the enaminone tautomer, a proton resides on the nitrogen atom, participating in a conjugated system that extends from the nitrogen lone pair, through the C=C double bond, to the C=O group. Conversely, the imine tautomer is characterized by the migration of this proton from the nitrogen to the α-carbon, resulting in a C=N double bond.

In the ground state, the enaminone form of β-unsaturated β-ketoenamines is generally the more stable and, therefore, the predominant tautomer. This stability is largely attributed to the formation of a strong intramolecular hydrogen bond between the N-H proton and the carbonyl oxygen, which creates a stable six-membered quasi-aromatic ring. This resonance-assisted hydrogen bond (RAHB) significantly contributes to the delocalization of electron density across the conjugated system, further stabilizing the enaminone structure. Theoretical and experimental studies on analogous compounds confirm that the aminoketone form is energetically favored over the iminoketone and the less common iminoenol tautomers.

Factors Influencing Tautomeric Preference

The delicate balance of the enaminone-imine equilibrium is readily influenced by a variety of internal and external factors. These include the nuanced effects of intramolecular hydrogen bonding, the polarity and hydrogen-bonding capabilities of the solvent, and the electronic and steric nature of substituents on the molecule.

The intramolecular hydrogen bond (IHB) is a critical determinant of tautomeric preference in this compound. This N-H···O=C interaction in the enaminone form creates a pseudo-aromatic six-membered ring, which is a significant stabilizing feature. The strength of this hydrogen bond is, in turn, influenced by the geometric and electronic properties of the molecule. Key parameters that provide insight into the strength of the IHB include the N-H bond length, the H···O distance, and the N-H···O bond angle. A shorter H···O distance and a more linear N-H···O angle are indicative of a stronger hydrogen bond, which consequently shifts the equilibrium further in favor of the enaminone tautomer.

Interactive Table: Geometrical Parameters Influencing Intramolecular Hydrogen Bond Strength in an Analogous Enaminone System

| Parameter | Value | Significance |

|---|---|---|

| N-H Bond Length (Å) | ~1.03 | Elongation indicates stronger H-bond |

| H···O Distance (Å) | ~1.85 | Shorter distance implies stronger interaction |

| N-H···O Angle (°) | ~145 | Closer to 180° suggests stronger H-bond |

| N···O Distance (Å) | ~2.65 | Shorter distance indicates stronger H-bond |

Data presented is based on computational studies of the closely related 4-phenylamino-pent-3-en-2-one and serves as an illustrative example.

The surrounding solvent environment can profoundly impact the position of the tautomeric equilibrium. The polarity, proticity (hydrogen-bond donating or accepting ability), and dielectric constant of the solvent all play a role in stabilizing or destabilizing the different tautomeric forms.

Generally, polar solvents tend to favor the more polar tautomer. In the case of the enaminone-imine equilibrium, the enaminone form, with its charge separation in the conjugated system, is often more polar than the imine form. Consequently, an increase in solvent polarity can further stabilize the enaminone tautomer. Protic solvents, which can engage in intermolecular hydrogen bonding with the solute, can disrupt the intramolecular hydrogen bond of the enaminone. This can, in some cases, shift the equilibrium towards the imine form, although the enaminone often remains dominant. Conversely, non-polar, aprotic solvents have a lesser effect on the intramolecular hydrogen bond, thus preserving the stability of the enaminone tautomer. Studies on similar systems have shown that the tautomeric equilibrium can be sensitive to the solvent's ability to form hydrogen bonds, which can dramatically influence the process.

Interactive Table: Predicted Tautomeric Preference in Different Solvents

| Solvent | Polarity | Hydrogen Bonding | Predicted Predominant Tautomer |

|---|---|---|---|

| Cyclohexane | Non-polar | Aprotic | Enaminone |

| Chloroform | Polar | Aprotic | Enaminone |

| Acetonitrile | Polar | Aprotic | Enaminone |

| Methanol | Polar | Protic | Enaminone (potential for minor imine population) |

| Water | High polarity | Protic | Enaminone (potential for minor imine population) |

Predictions are based on general principles of solvent effects on enaminone-imine equilibria.

The electronic and steric properties of substituents on the benzyl (B1604629) and pentenone moieties can fine-tune the tautomeric equilibrium. Electron-donating groups on the benzyl ring can increase the electron density on the nitrogen atom, potentially strengthening the intramolecular hydrogen bond and further stabilizing the enaminone tautomer. Conversely, electron-withdrawing groups can decrease the basicity of the nitrogen, which might weaken the hydrogen bond and slightly shift the equilibrium.

Steric hindrance can also play a role. Bulky substituents near the enaminone core could potentially distort the planarity of the six-membered quasi-aromatic ring, thereby weakening the intramolecular hydrogen bond and destabilizing the enaminone form relative to the imine. The interplay of these electronic and steric effects determines the precise position of the tautomeric equilibrium for a given substituted derivative.

Spectroscopic Investigations of Tautomeric Forms (NMR, IR, UV-Vis, Fluorescence Spectroscopy)

A suite of spectroscopic techniques is indispensable for the characterization of the tautomeric forms of this compound and for quantifying their relative populations in solution.

NMR Spectroscopy: Proton (¹H) and Carbon-¹³ (¹³C) NMR are powerful tools for distinguishing between the enaminone and imine tautomers. In ¹H NMR, the N-H proton of the enaminone tautomer typically appears as a broad signal at a downfield chemical shift (often >10 ppm) due to the strong intramolecular hydrogen bond. The vinyl proton (C=CH) also gives a characteristic signal. In the imine tautomer, the absence of the N-H proton and the appearance of signals corresponding to the CH₂ group adjacent to the imine would be expected. The chemical shifts of the carbon atoms in the conjugated system are also sensitive to the tautomeric form and can be used for structural elucidation.

IR Spectroscopy: Infrared spectroscopy provides key information about the functional groups present in the tautomers. The enaminone form is characterized by a strong N-H stretching vibration, which is often broadened and shifted to lower wavenumbers (around 3200 cm⁻¹) due to its involvement in the intramolecular hydrogen bond. The C=O stretching vibration also appears at a lower frequency (around 1600-1650 cm⁻¹) compared to a typical ketone, owing to conjugation and hydrogen bonding. The imine tautomer would be expected to show a C=N stretching vibration and the absence of the broad N-H stretch.

UV-Vis Spectroscopy: The electronic absorption spectra of the tautomers are distinct due to their different conjugated systems. The enaminone form typically exhibits strong absorption bands in the UV-Vis region corresponding to π-π* transitions within the delocalized system. The position and intensity of these bands are sensitive to the solvent environment, a phenomenon known as solvatochromism.

Fluorescence Spectroscopy: While not all enaminones are fluorescent, this technique can be a sensitive probe of the excited-state dynamics, which may involve tautomerization. Differences in the emission spectra can be used to identify the presence of different tautomers in the excited state.

Interactive Table: Characteristic Spectroscopic Data for the Enaminone Tautomer of an Analogous System

| Spectroscopic Technique | Key Feature | Typical Value/Observation |

|---|---|---|

| ¹H NMR | N-H proton chemical shift | >10 ppm (broad) |

| ¹³C NMR | C=O carbon chemical shift | ~190-200 ppm |

| IR Spectroscopy | N-H stretch (cm⁻¹) | ~3200 (broad) |

| IR Spectroscopy | C=O stretch (cm⁻¹) | ~1600-1650 |

| UV-Vis Spectroscopy | λ_max (nm) | ~300-350 |

Data is illustrative and based on studies of 4-phenylamino-pent-3-en-2-one.

Computational Studies on Tautomeric Interconversions and Energy Barriers

Computational chemistry, particularly Density Functional Theory (DFT), has become a vital tool for elucidating the intricacies of tautomeric systems. These methods allow for the calculation of the relative energies of the different tautomers, providing a theoretical prediction of their relative stabilities and, consequently, the position of the tautomeric equilibrium.

Furthermore, computational models can be used to map the potential energy surface for the interconversion between tautomers. This allows for the identification of the transition state structure for the proton transfer reaction and the calculation of the associated activation energy barrier. A lower energy barrier indicates a more rapid interconversion between the tautomers. These calculations can be performed in the gas phase and can also incorporate the effects of different solvents using continuum solvation models, offering a more realistic picture of the tautomeric behavior in solution. Theoretical studies on related enaminone systems have successfully predicted the greater stability of the enaminone (ketamine) form over the imine (enolimine) form.

Interactive Table: Illustrative Computational Data for Enaminone-Imine Tautomerism

| Parameter | Description | Illustrative Value |

|---|---|---|

| ΔE (Enaminone - Imine) | Relative energy difference between tautomers | -5 to -15 kcal/mol |

| Activation Energy Barrier | Energy required for interconversion | 10-20 kcal/mol |

Values are representative and based on DFT calculations of similar enaminone systems.

Chemical Reactivity and Synthetic Transformations of 4 Benzylaminopent 3 En 2 One

Condensation Reactions as a Precursor to Advanced Structures

Enaminones such as 4-benzylaminopent-3-en-2-one are valuable precursors for the synthesis of a variety of heterocyclic compounds through condensation reactions. mdpi.com The bifunctional nature of the enaminone allows it to react with various reagents to form complex cyclic structures, including pyridines, pyrazoles, and pyrimidines.

Pyridine (B92270) Synthesis: One synthetic route to substituted pyridines involves the reaction of enaminones with compounds containing an active methylene (B1212753) group. For instance, the condensation of this compound with a malononitrile (B47326) derivative in the presence of a base could potentially lead to a highly substituted pyridine. The reaction would proceed through a series of Michael addition, cyclization, and elimination steps.

Pyrazole (B372694) Synthesis: Substituted pyrazoles can be synthesized from enaminones by reaction with hydrazine (B178648) derivatives. nih.govnih.gov The reaction of this compound with hydrazine hydrate (B1144303) would likely proceed via nucleophilic attack of the hydrazine at the carbonyl carbon, followed by cyclization and dehydration to yield the corresponding pyrazole. The specific regioisomer formed would depend on the reaction conditions.

Pyrimidine (B1678525) Synthesis: Enaminones are also precursors to pyrimidine derivatives. youtube.com Condensation with amidines or other similar reagents can lead to the formation of the pyrimidine ring. For example, reacting this compound with an amidine would involve nucleophilic attack followed by an intramolecular cyclization and subsequent elimination of water and benzylamine (B48309) to afford a substituted pyrimidine.

| Precursor | Reagent | Resulting Heterocycle |

| This compound | Malononitrile derivative | Substituted Pyridine |

| This compound | Hydrazine hydrate | Substituted Pyrazole |

| This compound | Amidine | Substituted Pyrimidine |

Oxidation and Reduction Chemistry

The enaminone functionality in this compound can undergo both oxidative and reductive transformations, leading to a variety of derivatives.

The oxidation of enaminones can lead to a range of products, depending on the oxidizing agent and the reaction conditions. Oxidative cyclization is a notable transformation of β-enaminones. researchgate.netnih.gov For exocyclic β-enaminones, treatment with hypervalent iodine reagents can induce cyclization to form heterocyclic systems. researchgate.net Another potential oxidative pathway for this compound is the photocatalytic benzylic C-H oxidation, which could lead to the formation of polysubstituted oxazoles. acs.org This reaction would involve the oxidation of the benzylic C-H bond and subsequent cyclization with the enaminone moiety.

The reduction of this compound can target either the carbonyl group or the carbon-carbon double bond, or both. The choice of reducing agent is crucial in determining the outcome of the reaction.

Reduction with Sodium Borohydride (B1222165) (NaBH₄): Sodium borohydride is a mild reducing agent that typically reduces ketones to secondary alcohols. rsc.orgorganic-chemistry.orgyoutube.comumass.edu Treatment of this compound with NaBH₄ would be expected to selectively reduce the ketone functionality to a hydroxyl group, yielding 4-benzylaminopent-3-en-2-ol. nih.gov The carbon-carbon double bond is generally not affected by NaBH₄ under standard conditions. libretexts.org

Reduction with Lithium Aluminum Hydride (LiAlH₄): Lithium aluminum hydride is a much stronger reducing agent than NaBH₄. ic.ac.ukorganicreactions.orgmasterorganicchemistry.comyoutube.com It is capable of reducing both the ketone and the conjugated double bond of the enaminone system. The reaction of this compound with LiAlH₄ would likely lead to the formation of 4-benzylaminopentan-2-ol, a saturated amino alcohol.

| Reagent | Functional Group Reduced | Product |

| Sodium Borohydride (NaBH₄) | Ketone | 4-Benzylaminopent-3-en-2-ol |

| Lithium Aluminum Hydride (LiAlH₄) | Ketone and C=C double bond | 4-Benzylaminopentan-2-ol |

Nucleophilic Substitution Reactions at the Benzylamino Moiety

The benzylamino group of this compound can participate in nucleophilic substitution reactions. A notable reaction is the cleavage of the C-N bond of benzylic enaminones. When benzylic enaminones are treated with acyl chlorides, such as chloroacetyl chloride or aroyl chlorides, a C-N bond cleavage occurs, followed by a 1,3-benzyl shift. thieme-connect.com This results in the formation of N-acyl α-amino acid esters. This reaction demonstrates a unique reactivity of the benzyl (B1604629) group in this system, where it can migrate from the nitrogen to a carbon atom.

Another potential reaction is the N-debenzylation, which is the removal of the benzyl group from the nitrogen atom. This is a common transformation in synthetic chemistry, often achieved through catalytic hydrogenation. nih.govnih.gov For example, using a palladium catalyst in the presence of hydrogen gas can cleave the benzyl-nitrogen bond to yield the corresponding primary enaminone, 4-aminopent-3-en-2-one (B1295262), and toluene. Other reagents like ceric ammonium (B1175870) nitrate (B79036) have also been shown to be effective for the chemoselective debenzylation of N-benzyl tertiary amines. ox.ac.ukrsc.org

Cycloaddition Reactions and Heterocyclic Ring Formation

Enaminones are known to participate in cycloaddition reactions, which are powerful methods for the construction of cyclic compounds. researchgate.netlibretexts.orgresearchgate.net The electron-rich nature of the enamine part of the molecule makes it a good partner for reaction with electron-deficient species.

This compound can react with activated alkynes such as dimethyl acetylenedicarboxylate (B1228247) (DMAD) in a cycloaddition-type manner. The reaction is believed to proceed through a zwitterionic intermediate. The nucleophilic β-carbon of the enaminone attacks one of the sp-hybridized carbons of DMAD, leading to the formation of a zwitterion. This intermediate can then undergo cyclization and subsequent rearrangement to afford a variety of products, depending on the reaction conditions and the structure of the enaminone. In some cases, this can lead to the formation of highly substituted pyridines or other heterocyclic systems. nih.gov

The general mechanism for the reaction of an enaminone with DMAD is as follows:

Nucleophilic attack of the enaminone on the DMAD.

Formation of a zwitterionic intermediate.

Intramolecular cyclization.

Rearrangement to form the final product.

This reactivity makes this compound a useful synthon for the construction of complex molecular architectures.

Multicomponent Reactions Incorporating this compound

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains the essential parts of all starting materials, offer an efficient and atom-economical approach to complex molecules. While the direct participation of this compound in a named multicomponent reaction for the synthesis of a specific heterocyclic scaffold is not extensively documented in dedicated studies, the inherent reactivity of the β-enaminone moiety makes it a suitable candidate for such transformations.

The general reactivity of β-enaminones suggests their potential inclusion in MCRs for the synthesis of highly substituted pyridines. For instance, a three-component reaction involving an enaminone, an active methylene compound, and an aldehyde or ketone, often catalyzed by a Lewis or Brønsted acid, can lead to the formation of pyridine derivatives. In such a scenario, this compound could provide two carbon atoms and the nitrogen atom to the final pyridine ring.

One established multicomponent approach to pyridines is the Bohlmann-Rahtz synthesis, which involves the condensation of an enamine with an ethynylketone. nih.gov A three-component variation of this reaction utilizes an enamine generated in situ, which then reacts with an alkynone. nih.gov Given that this compound is a stable enaminone, it could potentially be employed in similar MCR strategies to access polysubstituted pyridines.

Synthesis of Pyrrole (B145914) Derivatives

The synthesis of pyrroles, a fundamental heterocyclic motif in numerous natural products and pharmaceuticals, can be achieved from various precursors. The Paal-Knorr synthesis, a classic method, involves the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia. wikipedia.orgalfa-chemistry.comorganic-chemistry.orgrgmcet.edu.in While this compound is not a 1,4-dicarbonyl compound, its enaminone structure is a masked form of a β-amino-α,β-unsaturated ketone, which can be a precursor to systems that undergo cyclization to form pyrroles.

A versatile strategy for the synthesis of polysubstituted pyrroles utilizes N-propargylic β-enaminones as common intermediates. wikipedia.orgalfa-chemistry.com These precursors can be prepared through a sequence of reactions including Sonogashira cross-coupling and conjugate addition of propargylamine. wikipedia.orgalfa-chemistry.com The subsequent cyclization of these N-propargylic β-enaminones can be directed towards either pyrroles or pyridines depending on the reaction conditions. wikipedia.orgalfa-chemistry.com Specifically, treatment with a base such as cesium carbonate (Cs₂CO₃) in a solvent like dimethyl sulfoxide (B87167) (DMSO) at room temperature facilitates a 5-exo-dig cyclization to furnish NH-free pyrroles in good to excellent yields. alfa-chemistry.com This methodology allows for the synthesis of a library of pyrroles with three independently substituted positions. wikipedia.orgalfa-chemistry.com

Although this method does not directly start with this compound, it highlights the utility of the β-enaminone core in constructing pyrrole rings. To apply this to this compound, a preliminary N-propargylation step would be necessary.

Synthesis of Maleimide (B117702) Derivatives

Maleimides are an important class of heterocyclic compounds with a broad spectrum of biological activities. This compound has been successfully employed as a starting material for the synthesis of N-substituted maleimide derivatives. The synthetic route involves a Michael addition of the enaminone to an activated alkyne, followed by cyclization.

In a typical procedure, (Z)-4-(benzylamino)pent-3-en-2-one undergoes a Michael addition reaction with dimethyl acetylenedicarboxylate (DMAD) in a solvent such as dry dichloromethane (B109758). This reaction leads to the formation of the intermediate, dimethyl 2-((Z)-2-(benzylamino)-4-oxopent-2-en-3-yl)fumarate. This adduct is then cyclized by reacting it with various primary amines in refluxing ethanol (B145695) to yield the corresponding N-substituted (Z)-3-(2-(benzylamino)-4-oxopent-2-en-3-yl)-1H-pyrrole-2,5-diones, which are maleimide derivatives.

Table 1: Synthesis of Maleimide Derivatives from a Fumarate (B1241708) Intermediate

| Amine Reactant | Product |

| 2,4-Dichloroaniline | (Z)-3-(2-(benzylamino)-4-oxopent-2-en-3-yl)-1-(2,4-dichlorophenyl)-1H-pyrrole-2,5-dione |

| Aniline | (Z)-3-(2-(benzylamino)-4-oxopent-2-en-3-yl)-1-phenyl-1H-pyrrole-2,5-dione |

| p-Toluidine | (Z)-3-(2-(benzylamino)-4-oxopent-2-en-3-yl)-1-(p-tolyl)-1H-pyrrole-2,5-dione |

Data synthesized from the description of the reaction of the fumarate intermediate with various amines.

Synthesis of Indole (B1671886) Derivatives (e.g., Nenitzescu Indole Synthesis)

The Nenitzescu indole synthesis is a powerful method for the construction of 5-hydroxyindole (B134679) derivatives from the reaction of benzoquinones with β-aminocrotonic esters or other enamines. alfa-chemistry.comchim.itorientjchem.org this compound, being a β-enaminone, can participate in Nenitzescu-type reactions to afford substituted indole structures.

A notable example involves the reaction of this compound with N,N'-bis(methoxycarbonyl)-p-benzoquinone diimine in dichloromethane in the presence of a Lewis acid catalyst such as boron trifluoride etherate (BF₃·Et₂O) upon heating. This reaction yields methyl 3-acetyl-2-methyl-(5-methoxy-carbonylamino)-1H-indole-1-carboxylate.

The generally accepted mechanism for the Nenitzescu synthesis involves a Michael addition of the enamine to the quinone, followed by a cyclization and subsequent elimination to form the indole ring. orientjchem.org The specific substituents on both the enaminone and the quinone derivative influence the final structure of the indole product.

Formation of Pyridazine and Other Heterocyclic Scaffolds

The reaction of β-enaminones with hydrazine derivatives is a common strategy for the synthesis of nitrogen-containing heterocycles. While the reaction of 1,3-dicarbonyl compounds with hydrazine typically yields pyrazoles, the reactivity of β-enaminones can be modulated to produce different heterocyclic systems.

Specifically, the reaction of certain enaminones with hydrazine hydrate has been shown to produce bipyrazole derivatives. organic-chemistry.orgresearchgate.net The reaction proceeds through an initial nucleophilic addition of the hydrazine to the enaminone double bond, followed by the elimination of the amine moiety and subsequent cyclization and dehydration to form the pyrazole ring. organic-chemistry.org A second molecule of the enaminone can then react with the remaining hydrazine functionality to form the bipyrazole.

The synthesis of pyridazines, which are six-membered heterocycles containing two adjacent nitrogen atoms, generally involves the condensation of 1,4-dicarbonyl compounds with hydrazine. While there is no direct evidence of this compound reacting with hydrazine to form a simple pyridazine, its structural features could potentially be exploited in multi-step syntheses or under specific reaction conditions to access pyridazine-containing scaffolds. For instance, if the enaminone can be converted into a suitable 1,4-dicarbonyl precursor, subsequent reaction with hydrazine would be a viable route to pyridazines.

Reactions as a Ligand in Metal Complexation

β-Enaminones, including this compound, are excellent ligands for a variety of metal ions due to the presence of both a hard carbonyl oxygen and a softer amino nitrogen atom, which can act as a bidentate chelating agent. The deprotonated form of the enaminone, the β-enaminoketonate, forms stable six-membered chelate rings with metal ions.

The coordination chemistry of β-enaminones has been explored with a range of transition metals, including copper(II), nickel(II), and cobalt(II). The resulting metal complexes often exhibit interesting structural and electronic properties. The specific geometry of the complex (e.g., square planar, tetrahedral, or octahedral) is influenced by the nature of the metal ion, the substituents on the enaminone ligand, and the presence of any ancillary ligands.

Spectroscopic techniques are crucial for the characterization of these metal complexes. Infrared (IR) spectroscopy can provide evidence of coordination through shifts in the C=O and N-H stretching frequencies. Electronic spectroscopy (UV-Vis) can give insights into the geometry of the complex, and nuclear magnetic resonance (NMR) spectroscopy can be used to elucidate the structure of diamagnetic complexes. For paramagnetic complexes, electron spin resonance (ESR) spectroscopy is a valuable tool. X-ray crystallography provides definitive structural information, including bond lengths and angles within the coordination sphere. rsc.orgrsc.orgnih.govresearchgate.netmdpi.com

Table 2: Expected Coordination Properties of this compound with Transition Metals

| Metal Ion | Expected Geometry | Spectroscopic Characterization Techniques |

| Copper(II) | Square Planar or Distorted Octahedral | IR, UV-Vis, ESR, X-ray Crystallography |

| Nickel(II) | Square Planar (diamagnetic) or Octahedral (paramagnetic) | IR, UV-Vis, NMR (for diamagnetic), Magnetic Susceptibility, X-ray Crystallography |

| Cobalt(II) | Tetrahedral or Octahedral | IR, UV-Vis, Magnetic Susceptibility, X-ray Crystallography |

This table is based on the general coordination behavior of β-enaminone ligands with the specified metal ions.

Synthesis and Comparative Analysis of 4 Benzylaminopent 3 En 2 One Derivatives and Analogues

Modification of the Benzylamino Substituent

The benzylamino portion of 4-benzylaminopent-3-en-2-one offers multiple avenues for structural modification, primarily by altering the benzyl (B1604629) moiety itself or by replacing the entire benzylamino group with other amine functionalities. These modifications can significantly influence the electronic and steric properties of the molecule, thereby affecting its reactivity and spectroscopic characteristics.

Alterations in the Benzyl Moiety

The synthesis of this compound is typically achieved through the condensation reaction between benzylamine (B48309) and pentane-2,4-dione (acetylacetone). By employing substituted benzylamines in this reaction, a variety of derivatives with modified benzyl moieties can be prepared. These substitutions on the aromatic ring can modulate the electron density of the entire molecule.

Research on related nitrogen-containing heterocyclic compounds has demonstrated the synthesis of analogues bearing both electron-withdrawing and electron-donating substituents on the benzyl ring. mdpi.com For instance, the use of benzylamines with chloro or methoxy (B1213986) groups can lead to the corresponding 4-(chlorobenzylamino)pent-3-en-2-one or 4-(methoxybenzylamino)pent-3-en-2-one derivatives. Studies on other classes of compounds have shown that electron-withdrawing groups on the benzylamide site can retain or enhance certain activities, while electron-donating groups may lead to a decrease. nih.gov

Table 1: Examples of Substituted Benzylamines for the Synthesis of this compound Derivatives

| Substituent on Benzyl Ring | Benzylamine Derivative | Potential Product |

|---|---|---|

| 4-Chloro | 4-Chlorobenzylamine | 4-(4-Chlorobenzylamino)pent-3-en-2-one |

| 4-Methoxy | 4-Methoxybenzylamine | 4-(4-Methoxybenzylamino)pent-3-en-2-one |

| 3-Fluoro | 3-Fluorobenzylamine | 4-(3-Fluorobenzylamino)pent-3-en-2-one |

Substitution of the Amino Group

The amino group of 4-aminopent-3-en-2-one (B1295262) can be substituted with various alkyl or aryl groups to generate a range of analogues. The synthesis of these N-substituted derivatives generally follows the same principle of condensing a primary amine with pentane-2,4-dione. This approach has been successfully used to synthesize compounds such as 4-(methylamino)pent-3-en-2-one (B146532) and 4-(phenylamino)pent-3-en-2-one (B1147158).

The nature of the substituent on the nitrogen atom has a profound impact on the electronic and conformational properties of the enaminone. For example, replacing the benzyl group with a smaller methyl group would reduce steric hindrance, while substituting it with a phenyl or naphthyl group introduces different electronic delocalization possibilities.

Variations in the Pentenone Backbone

The pentenone framework of this compound is also amenable to modification. Changes to the alkyl substituents or the introduction of halogen atoms can lead to new analogues with altered chemical properties.

Alkyl Substituent Modifications (e.g., Methyl, Ethyl, Butyl, Propyl Analogs)

While the parent compound possesses two methyl groups at positions 1 and 5 of the pentenone backbone, it is conceivable to synthesize analogues with different alkyl substituents. This would require starting with a different β-diketone in the initial condensation reaction. For instance, using hexane-2,4-dione would result in a derivative with an ethyl group in place of one of the methyl groups. These modifications would alter the steric bulk and lipophilicity of the molecule.

Halogenation of the Pentenone Framework

The introduction of halogen atoms onto the pentenone backbone can significantly alter the reactivity of the molecule. The enamine carbon, being electron-rich, is a likely site for electrophilic halogenation. The existence of 4-(benzylamino)-3-bromopent-3-en-2-one (B12533062) has been documented, indicating that halogenation at the C3 position is feasible. The synthesis of such compounds would likely involve the reaction of this compound with a suitable halogenating agent, such as N-bromosuccinimide (NBS).

Comparative Reactivity and Spectroscopic Properties of Structural Analogues

The structural modifications discussed above lead to derivatives with distinct reactivity and spectroscopic profiles. The electronic nature of the substituents on the benzylamino group and the pentenone backbone influences the degree of conjugation and the electron distribution within the molecule.

Enaminones exist in equilibrium between two tautomeric forms, the keto-enamine and the imino-enol, with the keto-enamine form generally being more stable due to intramolecular hydrogen bonding between the N-H proton and the carbonyl oxygen. The strength of this hydrogen bond is influenced by the substituents.

Spectroscopic analysis provides valuable insights into the structural and electronic properties of these analogues.

NMR Spectroscopy : In the ¹H NMR spectrum, the chemical shift of the N-H proton is indicative of the strength of the intramolecular hydrogen bond. A downfield shift suggests a stronger bond. The chemical shifts of the vinyl proton and the methyl groups are also sensitive to the electronic effects of the substituents. For instance, electron-withdrawing groups on the N-substituent tend to shift the vinyl proton signal to a lower field.

IR Spectroscopy : The vibrational frequencies of the C=O and N-H bonds in the IR spectrum are also diagnostic. A lower C=O stretching frequency is associated with a stronger intramolecular hydrogen bond and greater electron delocalization. The N-H stretching frequency is also affected by hydrogen bonding. The IR spectrum of 4-aminopent-3-en-2-one shows characteristic bands for these functional groups. nist.gov

UV-Vis Spectroscopy : The absorption maxima in the UV-Vis spectrum correspond to the electronic transitions within the conjugated system. Modifications that extend the conjugation or alter the electron density will shift these absorption maxima.

Table 2: Comparison of Spectroscopic Data for 4-Aminopent-3-en-2-one and its Analogues

| Compound | Key ¹H NMR Signals (ppm) | Key IR Bands (cm⁻¹) |

|---|---|---|

| 4-Aminopent-3-en-2-one | δ ~5.0 (vinyl H), δ ~1.9 (CH₃) | ν(C=O) ~1610, ν(N-H) ~3200-3400 |

| 4-(Methylamino)pent-3-en-2-one | δ ~5.0 (vinyl H), δ ~2.8 (N-CH₃) | Data not readily available |

| This compound | δ ~5.1 (vinyl H), δ ~4.3 (N-CH₂) | Data not readily available |

The reactivity of these analogues is also expected to vary. For example, the nucleophilicity of the enamine nitrogen and the electrophilicity of the carbonyl carbon are modulated by the substituents. Electron-donating groups on the nitrogen substituent would increase the nucleophilicity of the β-carbon, making it more susceptible to electrophilic attack. Conversely, electron-withdrawing groups would enhance the electrophilicity of the carbonyl carbon.

Comparison with 4-Methylamino-pent-3-en-2-one

This compound and 4-Methylamino-pent-3-en-2-one are both β-enaminones derived from the same pentenone backbone, differing only in the substituent on the nitrogen atom—a benzyl group versus a methyl group. This seemingly minor difference imparts significant variations in their steric and electronic characteristics.

Structural and Physicochemical Properties:

The most notable difference is the steric bulk introduced by the benzyl group (a phenyl ring attached to a methylene (B1212753) group) compared to the much smaller methyl group. This steric hindrance can influence the planarity of the conjugated system and affect intermolecular interactions in the solid state. Both compounds feature a strong intramolecular hydrogen bond between the N-H proton and the carbonyl oxygen, which stabilizes the Z-isomer and creates a pseudo-six-membered ring.

The electronic properties are also distinct. The benzyl group, while primarily sterically demanding, can participate in π-stacking interactions, which are absent in the methyl analogue. The electron-donating nature of the amino group in both compounds enriches the electron density of the conjugated system.

| Property | This compound | 4-Methylamino-pent-3-en-2-one |

|---|---|---|

| Molecular Formula | C₁₂H₁₅NO | C₆H₁₁NO nih.gov |

| Molecular Weight | 189.25 g/mol | 113.16 g/mol nih.gov |

| Structure | Features a benzyl substituent on the nitrogen. | Features a methyl substituent on the nitrogen. |

| Steric Hindrance | Higher, due to the bulky benzyl group. | Lower, due to the small methyl group. |

| Hydrogen Bonding | Strong intramolecular N-H···O=C hydrogen bond. | Strong intramolecular N-H···O=C hydrogen bond. nih.gov |

Reactivity:

The reactivity of β-enaminones is characterized by the ambident nucleophilicity of the enamine and the ambident electrophilicity of the enone. nih.gov The nitrogen substituent influences this reactivity. The larger benzyl group in this compound may sterically hinder the approach of reactants to the nitrogen atom and the adjacent carbon atoms compared to the methyl group in 4-Methylamino-pent-3-en-2-one. This can lead to differences in reaction rates and, in some cases, regioselectivity. For instance, in reactions involving N-alkylation or acylation, the less hindered nitrogen of the methyl derivative would be expected to react more readily.

Comparison with 4-Phenyl-3-buten-2-one (Benzylidene Acetone)

A comparison between this compound and 4-Phenyl-3-buten-2-one (more commonly known as benzylidene acetone) highlights the fundamental differences between a β-enaminone and an α,β-unsaturated ketone (enone). In this case, the nitrogen atom at the β-position is replaced by a carbon atom, which is part of the phenyl ring's vinyl linkage.

Structural and Electronic Differences:

The key difference is the presence of the amino group in the β-position of the enaminone. The nitrogen atom's lone pair of electrons participates in resonance with the enone system (N-C=C-C=O), significantly increasing the electron density across the molecule. This "push-pull" system results in a more polarized molecule compared to the simple conjugated system of an enone (C=C-C=O). This increased electron donation from the nitrogen makes the α-carbon more nucleophilic and the carbonyl oxygen more basic in the enaminone.

Benzylidene acetone (B3395972), lacking this powerful electron-donating group, has a more electrophilic β-carbon, making it highly susceptible to 1,4-conjugate (Michael) additions. While enaminones can also undergo reactions at the β-carbon, their reactivity profile is more complex due to the competing nucleophilicity of the α-carbon and the nitrogen atom.

| Feature | This compound | 4-Phenyl-3-buten-2-one (Benzylidene Acetone) |

|---|---|---|

| Compound Class | β-Enaminone | α,β-Unsaturated Ketone (Enone) |

| Key Functional Group | Vinylogous Amide | Conjugated Ketone |

| Electronic System | "Push-pull" (N-C=C-C=O) | Conjugated π-system (C=C-C=O) |

| β-Carbon Character | Electron-rich | Electron-poor (electrophilic) |

| IR C=O Stretch (cm⁻¹) | Typically lower frequency (~1600-1650 cm⁻¹) due to resonance. | Typically higher frequency (~1660-1685 cm⁻¹) for conjugated ketones. |

| ¹H NMR Vinylic Proton | Signal is typically upfield due to electron donation from nitrogen. | Signals are typically downfield due to deshielding from the carbonyl group. |

Reactivity Comparison:

The differing electronic natures of these compounds dictate their reactivity. Benzylidene acetone is a classic Michael acceptor, readily reacting with soft nucleophiles like cuprates and enamines at the β-carbon. Its reactions are central to many carbon-carbon bond-forming strategies.

This compound, on the other hand, exhibits a broader range of reactivity. It can act as a nucleophile through its α-carbon or nitrogen, or as an electrophile at the carbonyl carbon. It is a valuable precursor for synthesizing nitrogen-containing heterocycles like pyridines and pyrazoles, a role for which benzylidene acetone is not suited without significant modification.

Comparison with other β-Enaminone Systems

The properties of this compound can be further contextualized by comparing it to the broader family of β-enaminone systems. Variations can occur in three main positions: the substituent on the nitrogen (R¹), the groups attached to the carbonyl (R²), and the substituent at the β-carbon (R³).

Influence of N-Substituents (R¹): As seen in the comparison with 4-methylamino-pent-3-en-2-one, the nature of the N-substituent is critical.

N-Alkyl vs. N-Aryl: Replacing the benzyl group with an aryl group (e.g., phenyl) directly attached to the nitrogen, as in 4-(phenylamino)pent-3-en-2-one, alters the electronic properties. The phenyl ring's ability to withdraw electron density via resonance can decrease the nucleophilicity of the enaminone system compared to an N-benzyl or N-alkyl group.

Primary (N-H) vs. Secondary (N-R) vs. Tertiary (N-R₂): this compound is a secondary enaminone. Primary enaminones (with an NH₂ group) possess two protons for hydrogen bonding or reaction, while tertiary enaminones lack an N-H proton altogether. This absence in tertiary enaminones precludes the formation of the stabilizing intramolecular hydrogen bond, which can affect their conformation and reactivity.

Influence of Carbonyl and β-Carbon Substituents (R² and R³): The core structure of the parent dicarbonyl compound also plays a crucial role.

Cyclic vs. Acyclic Systems: Enaminones derived from cyclic β-diketones (e.g., dimedone) have a conformationally restricted backbone. This rigidity can influence stereochemical outcomes in subsequent reactions, a factor that is more variable in flexible acyclic systems like this compound.

The versatility of β-enaminones stems from this modularity. By systematically changing the substituents at various positions, chemists can fine-tune the steric and electronic properties of the molecule, making them highly adaptable building blocks in organic synthesis. rsc.org this compound, with its acyclic backbone and sterically significant N-benzyl group, serves as a valuable model for understanding the behavior of a fundamental class within this diverse family of compounds.

Advanced Computational and Theoretical Investigations on 4 Benzylaminopent 3 En 2 One

Quantum Chemical Calculations (e.g., Ab Initio, Density Functional Theory)

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have become indispensable tools for investigating the properties of molecules like 4-Benzylaminopent-3-en-2-one. indexcopernicus.com These methods allow for the detailed examination of electronic structure and conformational possibilities.

The electronic structure of a molecule dictates its reactivity and physical properties. For this compound, computational methods are used to analyze the distribution of electrons and the nature of its molecular orbitals. wikipedia.org Molecular orbitals are mathematical functions that describe the wave-like behavior of electrons in a molecule. wikipedia.orglumenlearning.com They are broadly classified into bonding, antibonding, and non-bonding orbitals. wikipedia.org

Key molecular orbitals of interest are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical reactivity and kinetic stability. banglajol.info A smaller gap generally suggests higher reactivity. In molecules with extended π-systems, such as this compound, the π orbitals are often the frontier orbitals (HOMO and LUMO). youtube.com

Table 1: Illustrative Data from Electronic Structure Analysis of a Related Enaminone System

| Parameter | Calculated Value (eV) |

|---|---|

| HOMO Energy | -6.21 |

| LUMO Energy | -1.89 |

| HOMO-LUMO Gap | 4.32 |

Note: The data presented is illustrative for a similar enaminone system and not specific to this compound, as precise values for this compound were not available in the searched literature.

The analysis of molecular orbitals helps in understanding the regions of the molecule that are electron-rich (nucleophilic) and electron-poor (electrophilic), thereby predicting how it will interact with other reagents. uci.edu

This compound can exist in various spatial arrangements or conformations due to the rotation around its single bonds. Conformational analysis aims to identify the most stable conformations, which correspond to energy minima on the potential energy surface. researchgate.net

Computational methods, such as DFT, are employed to calculate the energies of different conformers. nih.gov By systematically rotating bonds and calculating the corresponding energy, a potential energy surface can be mapped, revealing the lowest energy structures. The presence of an intramolecular hydrogen bond between the N-H group and the carbonyl oxygen in β-enaminones often leads to a stable, planar, six-membered ring structure, which significantly influences the molecule's preferred conformation.

Table 2: Hypothetical Relative Energies of this compound Conformers

| Conformer | Description | Relative Energy (kcal/mol) |

|---|---|---|

| A | Intramolecular H-bond, planar | 0.00 (most stable) |

| B | Rotated N-benzyl bond | +2.5 |

| C | Broken H-bond | +5.8 |

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is a powerful technique for unraveling the intricate details of chemical reaction mechanisms. researchgate.net For reactions involving this compound, these models can map out the entire reaction pathway, from reactants to products.

A key aspect of understanding a reaction mechanism is the characterization of the transition state—the highest energy point along the reaction coordinate. Computational methods can locate and characterize these fleeting structures. The energy difference between the reactants and the transition state is the activation energy or energy barrier, which determines the reaction rate. researchgate.net

For instance, in a hypothetical reaction where this compound acts as a nucleophile, calculations would identify the geometry of the transition state as the new bond is being formed and calculate the energy required to reach this state.

When this compound is involved in a catalytic cycle, computational simulations can model the entire process. This includes the binding of the substrate to the catalyst, the chemical transformation steps (each with its own transition state), and the release of the product. These simulations provide a dynamic picture of the catalytic process and can help in designing more efficient catalysts.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, IR Frequencies)

A significant application of quantum chemical calculations is the prediction of spectroscopic data. This is invaluable for confirming the structure of newly synthesized compounds and for interpreting experimental spectra. idc-online.comresearchgate.net

DFT methods, often in conjunction with specific basis sets, can accurately predict NMR chemical shifts (¹H and ¹³C) and IR vibrational frequencies. researchgate.netnih.govepstem.net The calculated spectra can be compared with experimental data to validate the proposed molecular structure. nih.gov For IR spectra, calculated frequencies are often scaled to account for systematic errors in the theoretical methods. researchgate.net

Table 3: Comparison of Experimental and Calculated Spectroscopic Data for a Related Compound

| Parameter | Experimental Value | Calculated Value |

|---|---|---|

| ¹H NMR (NH proton, ppm) | ~8.5 - 9.5 | ~8.60 |

| ¹³C NMR (C=O, ppm) | ~190 - 200 | ~195 |

| IR Frequency (C=O stretch, cm⁻¹) | ~1650 | ~1665 (scaled) |

| IR Frequency (N-H stretch, cm⁻¹) | ~3300 | ~3320 (scaled) |

Note: The values in this table are typical for β-enaminones and serve as an illustration. Specific predicted values for this compound would require dedicated calculations.

Solvation Models and Environmental Effects on Molecular Properties

Comprehensive computational studies detailing the specific effects of solvation on the molecular properties of this compound are not extensively available in peer-reviewed literature. However, the principles of computational chemistry and the study of analogous compounds provide a robust framework for understanding how environmental factors, particularly the surrounding solvent, would theoretically influence its behavior. Such investigations typically employ solvation models to predict changes in molecular geometry, electronic structure, and spectroscopic properties.